molecular formula C12H16ClNO2 B13651012 cis-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride CAS No. 2307777-52-0

cis-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride

Cat. No.: B13651012
CAS No.: 2307777-52-0
M. Wt: 241.71 g/mol
InChI Key: LBUJDEHQFGPGOH-ACMTZBLWSA-N
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Description

cis-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of cis-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride can be achieved through several synthetic routes. One common method involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

cis-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding oxidized products, or reduction to yield reduced derivatives . Substitution reactions may involve the replacement of specific functional groups with other substituents, leading to the formation of new compounds with different properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of cis-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanism of action of this compound .

Properties

CAS No.

2307777-52-0

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

methyl (3R,4R)-4-phenylpyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11-;/m0./s1

InChI Key

LBUJDEHQFGPGOH-ACMTZBLWSA-N

Isomeric SMILES

COC(=O)[C@H]1CNC[C@H]1C2=CC=CC=C2.Cl

Canonical SMILES

COC(=O)C1CNCC1C2=CC=CC=C2.Cl

Origin of Product

United States

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